Maribavir - 176161-24-3

Maribavir

Catalog Number: EVT-273610
CAS Number: 176161-24-3
Molecular Formula: C15H19Cl2N3O4
Molecular Weight: 376.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Maribavir (1-(β-l-ribofuranosyl)-2-isopropylamino-5,6-dichlorobenzimidazole) is a benzimidazole riboside antiviral agent with potent and selective activity against human cytomegalovirus (HCMV). [, , ] It was initially developed as a potential prophylactic and therapeutic agent for CMV infections, particularly in immunocompromised individuals like transplant recipients. [, , ] Maribavir demonstrates activity against various CMV strains, including some resistant to traditional antivirals like ganciclovir. [, , , ] Its unique mechanism of action and favorable safety profile distinguish it from earlier antiviral options. [, , ]

Future Directions
  • Optimizing Dosing Strategies: Further research is needed to determine optimal dosing strategies for different patient populations and clinical scenarios, ensuring maximal efficacy while minimizing the risk of resistance development. [, ]
  • Management of Resistance: Investigating strategies to mitigate and manage the development of resistance to Maribavir, such as combination therapy with other antivirals or novel therapeutic approaches, is crucial. [, ]
  • Expanding Treatment Indications: Exploring the potential use of Maribavir in other CMV-related diseases beyond transplant recipients, such as congenital CMV infection or CMV-related complications in immunocompromised individuals, could broaden its clinical utility. []
  • Combination Therapies: Assessing the synergistic potential of Maribavir in combination with other antiviral agents or immunotherapies may lead to more effective treatment regimens for complex CMV infections. []

1-(β-d-Ribofuranosyl)-2,5,6-trichlorobenzimidazole (TCRB)

Compound Description: 1-(β-d-Ribofuranosyl)-2,5,6-trichlorobenzimidazole (TCRB) is a benzimidazole riboside compound that acts as a potent and selective inhibitor of human cytomegalovirus (HCMV) DNA processing and packaging. [] It is structurally similar to maribavir, sharing the benzimidazole core structure. []

2-Bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB)

Compound Description: 2-Bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB) is a benzimidazole riboside that demonstrates potent and selective inhibition against HCMV DNA processing and packaging. [] Like TCRB, it shares structural similarities with maribavir, particularly the benzimidazole core. [, ]

VP 44469

Compound Description: VP 44469 is an inactive metabolite of maribavir. [, ]

Relevance: As a metabolite of maribavir, VP 44469 provides insights into maribavir’s metabolic pathway. [, ] Studies indicate that while renal impairment does not significantly affect maribavir pharmacokinetics, it can lead to increased plasma concentrations of VP 44469. [, ]

5,6-Dichloro-2-(isopropylamino)-1-β-l-ribofuranosyl-1H-benzimidazole

Compound Description: 5,6-Dichloro-2-(isopropylamino)-1-β-l-ribofuranosyl-1H-benzimidazole is another name for maribavir. []

Relevance: This compound is the same as maribavir, highlighting the different ways maribavir can be named or described in the literature. []

Source and Classification

Maribavir, chemically known as 5,6-dichloro-2-(isopropylamino)-1-(β-L-ribofuranosyl)-1H-benzimidazole, belongs to the class of benzimidazole ribosides. It was developed in the late 1990s and has been approved by the U.S. Food and Drug Administration under the brand name Livtencity for treating resistant cytomegalovirus infections in post-transplant patients. The compound is classified as a small molecule drug and has been recognized for its ability to inhibit viral DNA synthesis and nucleocapsid egress from the nucleus via specific enzymatic inhibition .

Synthesis Analysis

The synthesis of Maribavir involves several key steps that utilize various reagents and conditions:

  1. Starting Material: The synthesis begins with 5,6-dichloropyridine-2,3-diamine as a precursor.
  2. Refluxing Reaction: This intermediate is treated with N-alkylisothiocyanates in anhydrous tetrahydrofuran (THF) under reflux conditions to form thiourea derivatives.
  3. Cyclodesulfurization: The resulting mixture undergoes cyclodesulfurization in the presence of mercury oxide to yield the desired benzimidazole derivatives.
  4. Glycosylation: The final step involves glycosylation with β-D-ribofuranose using trimethylsilyltrifluoromethanesulfonate as a catalyst to produce Maribavir .
Molecular Structure Analysis

The molecular formula for Maribavir is C15H19Cl2N3O4C_{15}H_{19}Cl_{2}N_{3}O_{4}, with a molecular weight of approximately 376.23 g/mol. The structure features four chiral centers within the ribofuranosyl moiety, leading to multiple potential stereoisomers. The compound's structure can be represented as follows:

  • Core Structure: A benzimidazole ring system substituted with chlorine atoms and an isopropylamino group.
  • Ribofuranosyl Moiety: A β-D-ribofuranose sugar unit attached to the benzimidazole core.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been employed to confirm the structure and purity of Maribavir during its synthesis .

Chemical Reactions Analysis

Maribavir participates in several important chemical reactions:

  1. Phosphorylation Inhibition: It competitively inhibits the human cytomegalovirus protein kinase UL97, which is crucial for viral replication and maturation.
  2. Viral Release Inhibition: Maribavir also inhibits the phosphorylation of nuclear lamina components, preventing the release of viral particles from the nucleus into the cytoplasm .
  3. Isomerization: Under physiological conditions, Maribavir can undergo isomerization to form various stereoisomers that may exhibit different pharmacological properties .

These reactions are fundamental to understanding how Maribavir exerts its antiviral effects.

Mechanism of Action

Maribavir's mechanism of action primarily involves its interaction with viral proteins:

  • Inhibition of Viral Kinase: By binding to the UL97 kinase, Maribavir disrupts essential phosphorylation processes required for viral DNA synthesis and assembly.
  • Impact on Viral Lifecycle: The inhibition leads to the production of defective virions that cannot effectively replicate or infect host cells.

This dual mechanism contributes significantly to its therapeutic efficacy against cytomegalovirus infections in patients who have developed resistance to other antiviral treatments .

Physical and Chemical Properties Analysis

Maribavir exhibits several notable physical and chemical properties:

  • Appearance: It is a non-hygroscopic crystalline powder.
  • Solubility: Maribavir is soluble in acidic environments but exhibits low solubility at neutral or alkaline pH levels (above pH 4.7).
  • Stability: The drug substance remains stable under controlled conditions during manufacturing, ensuring consistent quality throughout its shelf life.

These properties are critical for formulating effective drug delivery systems .

Applications

Maribavir's primary application lies in its use as an antiviral agent against cytomegalovirus infections, particularly in immunocompromised populations such as organ transplant recipients. Its approval by regulatory agencies like the FDA marks a significant advancement in antiviral therapy options for patients facing resistant infections.

Mechanisms of Antiviral Action

Inhibition of Cytomegalovirus pUL97 Kinase Activity

Maribavir (C~15~H~19~Cl~2~N~3~O~4~) is a benzimidazole riboside antiviral that specifically targets the human cytomegalovirus (HCMV)-encoded serine/threonine kinase pUL97. This enzyme, a viral cyclin-dependent kinase ortholog (vCDK), is indispensable for HCMV replication due to its roles in phosphorylating viral and cellular substrates [2] [7].

Competitive ATP Binding and Phosphorylation Blockade

Maribavir acts as a competitive inhibitor at the adenosine triphosphate (ATP)-binding site of pUL97. It exhibits a half-maximal inhibitory concentration (IC~50~) of 0.003 μM against ATP, effectively preventing kinase autophosphorylation and substrate phosphorylation [1] [8]. Key biochemical characteristics include:

  • Binding Affinity: Maribavir binds the invariant lysine residue (K355) within pUL97’s catalytic domain, critical for kinase activity. Mutations at K355 abolish enzymatic function [3] [7].
  • Resistance Mutations: Amino acid substitutions conferring maribavir resistance (e.g., T409M, H411Y, C480F) cluster around the ATP-binding pocket. T409M acts as a "gatekeeper" mutation, sterically hindering maribavir access while preserving ATP binding [1] [4].
  • Isoform Specificity: pUL97 exists in three isoforms (M1, M74, M157) due to alternative translation initiation. The M157 isoform shows reduced nuclear import and confers maribavir resistance due to impaired drug binding [6] [7].

Table 1: Impact of Key pUL97 Mutations on Maribavir Susceptibility

MutationLocationFold Change in EC~50~Functional Consequence
T409MATP-binding site3.5-200xSteric hindrance of maribavir binding
H411Y/NATP-binding site>100xAltered ATP-binding pocket conformation
C480FCatalytic loop26-130xImpaired substrate recognition
M157 isoformN-terminal truncationHigh-level resistanceReduced nuclear import & kinase activity

Disruption of Viral DNA Replication and Encapsidation

pUL97 kinase activity is essential for multiple stages of HCMV replication:

  • DNA Synthesis: pUL97 phosphorylates viral DNA processivity factors (e.g., ppUL44) and components of the viral replication machinery. Maribavir inhibition reduces DNA replication efficiency by >80% in vitro [1] [3].
  • Encapsidation Defects: Phosphorylation of tegument proteins (e.g., pp65) by pUL97 facilitates viral DNA packaging into capsids. Maribavir-treated virions exhibit incomplete DNA encapsidation and non-infectious particle formation [8] [10].
  • Antiviral Synergy/Antagonism: Maribavir shows additive effects with letermovir (terminase inhibitor) but antagonism with ganciclovir, which requires pUL97-mediated phosphorylation for activation [1] [9].

Suppression of Nuclear Egress via Lamin A/C Phosphorylation Interference

A hallmark of maribavir’s mechanism is its disruption of HCMV nuclear egress, a process dependent on pUL97-mediated phosphorylation of nuclear lamina components:

  • Lamina Dissolution: pUL97 phosphorylates lamin A/C at sites identical to cellular CDK1 (Ser~22~, Ser~392~), leading to nuclear lamina disassembly. Maribavir blocks this phosphorylation, trapping mature capsids in the nucleus [2] [7] [10].
  • Nuclear Egress Complex (NEC) Dysfunction: pUL97 interacts with the NEC (pUL50/pUL53 complex) at the inner nuclear membrane. Inhibition by maribavir prevents phosphorylation-driven NEC activation, halting capsid translocation to the cytoplasm [7] [8].
  • Morphological Evidence: Ultrastructural studies show nuclear accumulation of capsids and intact lamina in maribavir-treated cells, contrasting with cytoplasmic virions in untreated controls [1] [9].

Table 2: Functional Consequences of pUL97 Inhibition on Nuclear Egress

ProcessWild-Type HCMVMaribavir-Treated HCMV
Lamin A/C phosphorylationPresent (lamina dissociated)Absent (lamina intact)
Capsid localizationCytoplasmic (90%)Nuclear (>95%)
NEC phosphorylationpUL50/pUL53 hyperphosphorylatedHypophosphorylated NEC
Virion releaseEfficient (10^4^–10^5^ PFU/mL)Reduced by 2–3 logs

Comparative Analysis of Target Specificity Against Herpesviridae Family Members

Maribavir’s activity is highly specific to HCMV due to structural divergence of kinase orthologs across herpesviruses:

  • HCMV Specificity: Maribavir inhibits HCMV replication at low nanomolar concentrations (EC~50~ = 0.03–0.31 μM) but shows minimal activity against alphaherpesviruses (HSV-1, VZV) or other betaherpesviruses (HHV-6, HHV-7) at clinically relevant doses [1] [6] [9].
  • Functional Complementation Studies: Chimeric viruses expressing HCMV pUL97 in place of murine CMV (MCMV) M97 partially restore replication in salivary glands but not in vitro, indicating host-specific functional constraints [3] [6].
  • Cross-Resistance Profiles: Resistance mutations in pUL97 (e.g., T409M) do not confer cross-resistance to DNA polymerase inhibitors (ganciclovir, foscarnet), underscoring maribavir’s unique mechanism [1] [4].

Table 3: Antiviral Activity of Maribavir Against Herpesviridae

VirusSubfamilyKinase OrthologEC~50~ (μM)Resistance Mutations
HCMVBetaherpesvirinaepUL970.03–0.31T409M, H411Y, C480F
HHV-6BetaherpesvirinaeU69>10None identified
HSV-1AlphaherpesvirinaeUL13>50Not applicable
EBVGammaherpesvirinaeBGLF45–10Limited data

Key Insights:

  • Divergent Substrate Recognition: While EBV BGLF4 and HSV UL13 kinases phosphorylate RNA polymerase II and EF-1δ like pUL97, their ATP-binding sites lack complementary topology for maribavir binding [3] [9].
  • Species-Specific Cyclin Interactions: pUL97 uniquely binds human cyclins B1/T1/H to regulate substrate phosphorylation. Maribavir disrupts these interactions, a mechanism absent in non-human CMV kinases [7] [10].
  • Clinical Resistance Management: Maribavir’s specificity allows its use against ganciclovir-resistant HCMV with UL54 mutations but necessitates monitoring for de novo pUL97 resistance [1] [4].

Properties

CAS Number

176161-24-3

Product Name

Maribavir

IUPAC Name

(2S,3S,4R,5S)-2-[5,6-dichloro-2-(propan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C15H19Cl2N3O4

Molecular Weight

376.2 g/mol

InChI

InChI=1S/C15H19Cl2N3O4/c1-6(2)18-15-19-9-3-7(16)8(17)4-10(9)20(15)14-13(23)12(22)11(5-21)24-14/h3-4,6,11-14,21-23H,5H2,1-2H3,(H,18,19)/t11-,12-,13-,14-/m0/s1

InChI Key

KJFBVJALEQWJBS-XUXIUFHCSA-N

SMILES

CC(C)NC1=NC2=CC(=C(C=C2N1C3C(C(C(O3)CO)O)O)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

1263W94
5,6-dichloro-2-isopropylamino-1-b-L-ribofuranosyl-1H-benzimidazole
benzimidavir
BW 1263W94
BW-1263W94
GW 1263
GW 257406X
GW-1263
GW-257406X
GW257406X
maribavi

Canonical SMILES

CC(C)NC1=NC2=CC(=C(C=C2N1C3C(C(C(O3)CO)O)O)Cl)Cl

Isomeric SMILES

CC(C)NC1=NC2=CC(=C(C=C2N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.